molecular formula C22H18ClN3 B12120799 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

Cat. No.: B12120799
M. Wt: 359.8 g/mol
InChI Key: OZSNCRLNDBCKEO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 4-chlorophenyl group and a 3,4-dimethylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogenated precursors, amines, and catalysts (e.g., palladium on carbon) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying quinazoline chemistry.

    Biology: Its biological activity can be explored for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Medicine: The compound may serve as a lead compound for drug development, with modifications leading to the discovery of new pharmaceuticals.

    Industry: It can be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinazolin-4-amine: Lacks the 3,4-dimethylphenyl group, which may result in different biological activities.

    N-(3,4-dimethylphenyl)quinazolin-4-amine: Lacks the 4-chlorophenyl group, potentially altering its chemical and biological properties.

    4-aminoquinazoline: The parent compound without any substituents, serving as a basic scaffold for further modifications.

Uniqueness

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethylphenyl groups, which can influence its chemical reactivity, biological activity, and potential applications. These substituents may enhance its binding affinity to specific molecular targets, improve its pharmacokinetic properties, or impart unique physical characteristics.

Properties

Molecular Formula

C22H18ClN3

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

InChI

InChI=1S/C22H18ClN3/c1-14-7-12-18(13-15(14)2)24-22-19-5-3-4-6-20(19)25-21(26-22)16-8-10-17(23)11-9-16/h3-13H,1-2H3,(H,24,25,26)

InChI Key

OZSNCRLNDBCKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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